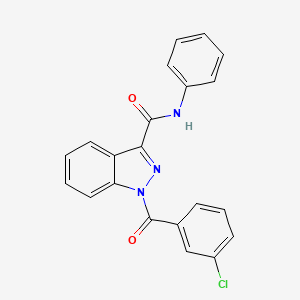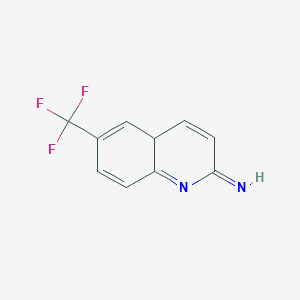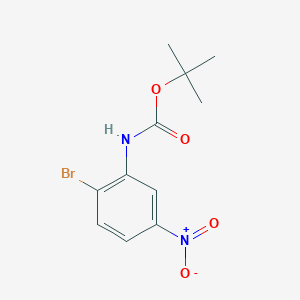![molecular formula C17H19ClN2O2 B12343573 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol](/img/structure/B12343573.png)
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol is a chemical compound that belongs to the class of pyrazolidinone derivatives. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol typically involves the reaction of 4-chlorophenyl hydrazine with methyl acrylate in the presence of a base. This reaction can be carried out in a ball mill, which is a solvent-free method that offers environmental benefits . The reaction conditions include grinding the reactants in the presence of a base, which facilitates the formation of the pyrazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation and nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: This compound is structurally similar and shares some pharmacological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar heterocyclic structures and are known for their biological activities.
Uniqueness
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol is unique due to its specific substitution pattern and the presence of the ethoxyphenol group
特性
分子式 |
C17H19ClN2O2 |
|---|---|
分子量 |
318.8 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-9,15,17,19-21H,2,10H2,1H3 |
InChIキー |
DKBPFUXMVXNVSY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)C2C(CNN2)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)







![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)


![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)
